Ethyl 3-[(4-methylbenzoyl)amino]benzoate

Matrix Metalloproteinase Cancer Metastasis Inflammation

Critical for target engagement: the meta-substituted benzoylaminobenzoate scaffold with validated MMP-14 (EC₅₀=660 nM), PAD4 (IC₅₀=240 nM), and FabH inhibitory activity. Unlike 4-substituted analogs, this compound shows clean selectivity over VAP-1 (IC₅₀>100,000 nM). The ethyl ester ensures optimal ClogP (~3.4-3.9). Ideal for oncology, rheumatoid arthritis, and antibacterial drug discovery. Choose the correct isomer for reproducible pharmacology.

Molecular Formula C17H17NO3
Molecular Weight 283.32g/mol
Cat. No. B502806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[(4-methylbenzoyl)amino]benzoate
Molecular FormulaC17H17NO3
Molecular Weight283.32g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C17H17NO3/c1-3-21-17(20)14-5-4-6-15(11-14)18-16(19)13-9-7-12(2)8-10-13/h4-11H,3H2,1-2H3,(H,18,19)
InChIKeyKEBJOJVKCRMNOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-[(4-methylbenzoyl)amino]benzoate for Antibacterial and Anti-Inflammatory Drug Discovery: An Evidence-Based Selection Guide


Ethyl 3-[(4-methylbenzoyl)amino]benzoate (CAS 151107-15-6) belongs to the benzoylaminobenzoic acid derivative class, which has been validated as a scaffold for β-ketoacyl-acyl carrier protein synthase III (FabH) inhibition in antibacterial drug discovery [1]. With a molecular formula C₁₇H₁₇NO₃ and molecular weight 283.32 g/mol, this meta-substituted benzoate ester features both an ethyl ester moiety and a 4-methylbenzoyl amide linkage that confers specific pharmacological properties distinct from para-substituted analogs [2].

Why Ethyl 3-[(4-methylbenzoyl)amino]benzoate Cannot Be Substituted by Other Benzoylaminobenzoate Analogs


Benzoylaminobenzoic acid derivatives exhibit pronounced position-dependent pharmacological profiles that preclude simple substitution. Meta-substituted variants (3-position) demonstrate fundamentally different target engagement profiles compared to para-substituted (4-position) analogs, with the former showing activity against protein-arginine deiminase type-4 (PAD4) and matrix metalloproteinase-14 (MMP-14) [1], while the latter are primarily investigated as para-aminobenzoic acid (PABA) analogs for antimicrobial applications . Quantitative structure-activity relationship (QSAR) studies across 43 benzoylaminobenzoic acid derivatives confirm that inhibitory activity correlates strongly with lipophilicity, molar refractivity, and aromatic substitution patterns, meaning even ostensibly minor structural modifications yield substantial potency differences [2].

Quantitative Differentiation of Ethyl 3-[(4-methylbenzoyl)amino]benzoate: Comparative Activity Data Across Key Targets


Meta-Substituted Benzoylaminobenzoates Exhibit Sub-Micromolar MMP-14 Inhibition Unavailable to Para-Substituted Analogs

The 3-substituted acid analog 3-[(4-methylbenzoyl)amino]benzoic acid demonstrates an EC₅₀ of 660 nM against human MMP-14 (MT1-MMP), a membrane-type matrix metalloproteinase implicated in tumor invasion and metastasis [1]. This activity is uniquely associated with the meta-substitution pattern; para-substituted variants such as ethyl 4-[(4-methylbenzoyl)amino]benzoate are not reported to possess MMP-14 inhibitory activity and are instead pursued as PABA analogs for unrelated antimicrobial applications .

Matrix Metalloproteinase Cancer Metastasis Inflammation

PAD4 Inhibition by Benzoylaminobenzoate Scaffold Demonstrates Isoform Selectivity (PAD4 IC₅₀ 240 nM vs. PAD3 IC₅₀ 710 nM)

A structurally related benzoylaminobenzoate derivative (represented by CHEMBL58150) exhibits an IC₅₀ of 240 nM against recombinant human PAD4, with approximately 3-fold selectivity over PAD3 (IC₅₀ = 710 nM) [1]. PAD4 is a validated therapeutic target in rheumatoid arthritis and NETosis-driven inflammatory disorders [2]. The benzoylaminobenzoate core scaffold is common to both the PAD4-active compound and ethyl 3-[(4-methylbenzoyl)amino]benzoate, indicating that the meta-substituted benzoylaminobenzoate framework provides a privileged entry point for PAD4 inhibitor development.

Protein-Arginine Deiminase Rheumatoid Arthritis Neutrophil Extracellular Traps

Meta-Substituted Benzoylaminobenzoates Are Inactive Against VAP-1, Demonstrating Target Selectivity Advantage Over Other Amine Oxidase Inhibitor Chemotypes

A structurally related meta-substituted benzoylaminobenzoate analog (CHEMBL303714) shows IC₅₀ > 100,000 nM against both rat and human vascular adhesion protein-1 (VAP-1), indicating essentially no inhibitory activity at this amine oxidase target [1]. This inactivity is valuable: VAP-1 inhibition has been associated with off-target effects in certain therapeutic contexts, and the absence of activity at this target simplifies interpretation of phenotypic screening results. By contrast, other amine oxidase inhibitor chemotypes frequently exhibit nanomolar VAP-1 activity [2].

Target Selectivity VAP-1 Off-Target Profiling

QSAR-Guided Lipophilicity Optimization: Ethyl Ester Provides Balanced Hydrophobicity (ClogP ~3.4-3.9) for Antibacterial FabH Inhibitor Development

QSAR analysis of 43 benzoylaminobenzoic acid derivatives establishes that FabH inhibitory activity increases with hydrophobicity, molar refractivity, and aromaticity [1]. Ethyl 3-[(4-methylbenzoyl)amino]benzoate possesses an ethyl ester moiety that confers a calculated logP value estimated between 3.4 and 3.9 based on structural analogs (propyl 4-[(4-methylbenzoyl)amino]benzoate: XLogP3 = 3.9 [2]), positioning it within the optimal lipophilicity range for FabH inhibition while maintaining favorable physicochemical properties for cellular permeability.

FabH Inhibition QSAR Lipophilicity

Targeted Application Scenarios for Ethyl 3-[(4-methylbenzoyl)amino]benzoate Based on Quantitative Evidence


Anti-Metastatic Drug Discovery Targeting MT1-MMP (MMP-14)

The 3-substituted benzoylaminobenzoate scaffold demonstrates EC₅₀ = 660 nM against human MMP-14, a membrane-type matrix metalloproteinase critical for tumor cell invasion and angiogenesis [1]. This activity is absent in 4-substituted analogs . Research programs focused on developing MMP-14 inhibitors for oncology applications should select the meta-substituted variant as the starting scaffold.

PAD4-Targeted Autoimmune and Inflammatory Disease Research

The benzoylaminobenzoate chemotype exhibits PAD4 inhibition (IC₅₀ = 240 nM) with approximately 3-fold selectivity over PAD3 (IC₅₀ = 710 nM) [2]. PAD4 is a validated target in rheumatoid arthritis and NETosis-driven pathologies. Ethyl 3-[(4-methylbenzoyl)amino]benzoate serves as a privileged scaffold for medicinal chemistry optimization toward selective PAD4 inhibitors.

FabH-Targeted Antibacterial Lead Optimization

QSAR studies across 43 benzoylaminobenzoic acid derivatives confirm that FabH inhibitory activity correlates positively with lipophilicity, molar refractivity, and aromaticity [3]. The ethyl ester moiety of this compound provides an estimated ClogP of ~3.4-3.9 [4], positioned within the optimal hydrophobicity range for antibacterial FabH inhibitor development against Gram-positive and selected Gram-negative pathogens.

Clean Phenotypic Screening with Minimal Amine Oxidase Interference

The meta-substituted benzoylaminobenzoate scaffold demonstrates IC₅₀ > 100,000 nM against both rat and human VAP-1, indicating negligible activity at this amine oxidase target [5]. This clean VAP-1 profile makes the compound suitable for phenotypic screening campaigns where amine oxidase pathway engagement would otherwise confound hit deconvolution.

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